molecular formula C14H19IN2O4S B4022767 N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)glycinamide

N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)glycinamide

Cat. No.: B4022767
M. Wt: 438.28 g/mol
InChI Key: QQKLEOODSOYEGN-UHFFFAOYSA-N
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Description

N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)glycinamide is a synthetic organic compound characterized by the presence of an iodophenyl group, a methylsulfonyl group, and a tetrahydrofuran-2-ylmethyl group attached to a glycinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-iodophenyl)-N~2~-(methylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)glycinamide typically involves multiple steps:

    Formation of the iodophenyl intermediate: This step involves the iodination of a phenyl ring using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.

    Introduction of the methylsulfonyl group: The iodophenyl intermediate is then reacted with a methylsulfonyl chloride in the presence of a base like triethylamine to introduce the methylsulfonyl group.

    Attachment of the tetrahydrofuran-2-ylmethyl group: This step involves the reaction of the intermediate with tetrahydrofuran-2-ylmethyl bromide in the presence of a base such as potassium carbonate.

    Formation of the glycinamide backbone: The final step involves the coupling of the intermediate with glycine or a glycine derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve the use of continuous flow reactors and automated synthesis equipment to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The iodophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The iodophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.

    Reduction: Palladium on carbon (Pd/C) and hydrogen gas are commonly used for the reduction of the iodophenyl group.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)glycinamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API).

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N2-(4-iodophenyl)-N~2~-(methylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)glycinamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the iodophenyl group can enhance binding affinity through halogen bonding, while the methylsulfonyl group can improve solubility and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)glycinamide: Similar structure but with a bromine atom instead of iodine.

    N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)glycinamide: Similar structure but with a chlorine atom instead of iodine.

    N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)glycinamide: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)glycinamide is unique due to the presence of the iodine atom, which can participate in halogen bonding and enhance the compound’s binding affinity to molecular targets. This can result in improved efficacy in medicinal applications compared to its bromine, chlorine, or fluorine analogs.

Properties

IUPAC Name

2-(4-iodo-N-methylsulfonylanilino)-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19IN2O4S/c1-22(19,20)17(12-6-4-11(15)5-7-12)10-14(18)16-9-13-3-2-8-21-13/h4-7,13H,2-3,8-10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQKLEOODSOYEGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NCC1CCCO1)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19IN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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